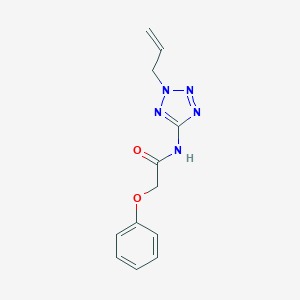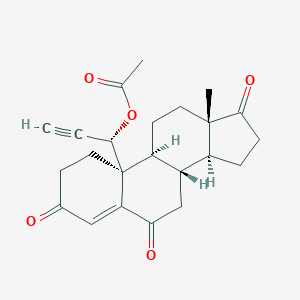
19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione, also known as Trenbolone acetate, is a synthetic androgenic-anabolic steroid that is commonly used in the field of research. It was first synthesized in the late 1960s and has since been used extensively in scientific research due to its potent androgenic and anabolic properties.
Mecanismo De Acción
19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate works by binding to androgen receptors in the body. This leads to an increase in protein synthesis and an increase in nitrogen retention, which results in increased muscle mass and strength. 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate also increases the production of red blood cells, which improves oxygen delivery to the muscles.
Efectos Bioquímicos Y Fisiológicos
19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate has a number of biochemical and physiological effects on the body. It increases protein synthesis, which leads to an increase in muscle mass and strength. It also increases the production of red blood cells, which improves oxygen delivery to the muscles. 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate can also increase bone density and improve bone health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate in lab experiments include its potent androgenic and anabolic properties, which make it an effective tool for studying the effects of androgens on muscle growth, bone density, and other physiological processes. However, the limitations of using 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate in lab experiments include its potential for toxicity and its potential for misuse.
Direcciones Futuras
There are a number of future directions for research involving 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate. One area of research could focus on the effects of 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate on different types of muscle fibers. Another area of research could focus on the effects of 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate on different types of bone cells. Additionally, research could be conducted to determine the optimal dosage and administration of 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate for different experimental conditions.
Métodos De Síntesis
The synthesis of 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate involves the esterification of 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione with acetic acid. The process involves the addition of acetic anhydride to 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione, followed by the addition of a catalyst such as sulfuric acid. The resulting product is then purified through a series of chemical reactions and crystallization processes.
Aplicaciones Científicas De Investigación
19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate has been extensively used in scientific research due to its potent androgenic and anabolic properties. It has been used to study the effects of androgens on muscle growth, bone density, and other physiological processes. 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate has also been used to study the effects of androgens on the brain and behavior.
Propiedades
Número CAS |
147900-22-9 |
|---|---|
Nombre del producto |
19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione |
Fórmula molecular |
C23H26O5 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
[(1S)-1-[(8R,9S,10S,13S,14S)-13-methyl-3,6,17-trioxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-10-yl]prop-2-ynyl] acetate |
InChI |
InChI=1S/C23H26O5/c1-4-21(28-13(2)24)23-10-7-14(25)11-18(23)19(26)12-15-16-5-6-20(27)22(16,3)9-8-17(15)23/h1,11,15-17,21H,5-10,12H2,2-3H3/t15-,16-,17-,21-,22-,23-/m0/s1 |
Clave InChI |
OTBPDDRBTVTJBK-BGHDJBMGSA-N |
SMILES isomérico |
CC(=O)O[C@@H](C#C)[C@]12CCC(=O)C=C1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
SMILES |
CC(=O)OC(C#C)C12CCC(=O)C=C1C(=O)CC3C2CCC4(C3CCC4=O)C |
SMILES canónico |
CC(=O)OC(C#C)C12CCC(=O)C=C1C(=O)CC3C2CCC4(C3CCC4=O)C |
Sinónimos |
19-ethynyl-19-acetoxy-AT 19-ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione 19-ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione, (19R)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)
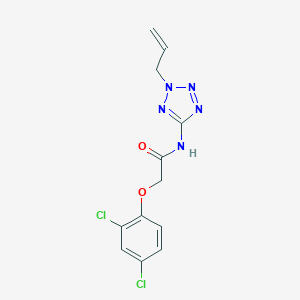
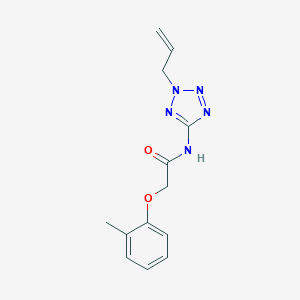
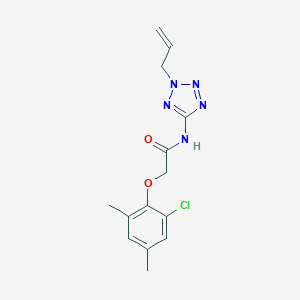
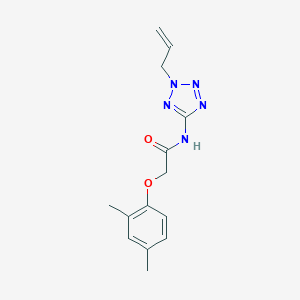
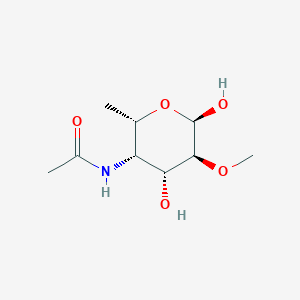
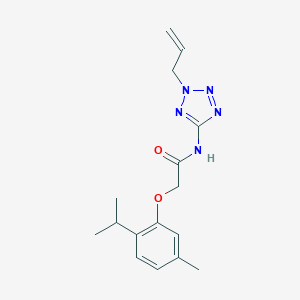
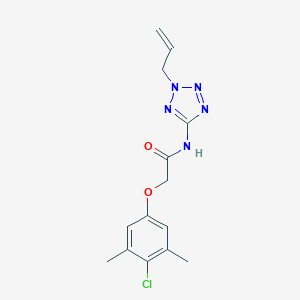
![N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235217.png)
